Cas no 686738-19-2 (2-{4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-ylsulfanyl}-N-(4-fluorophenyl)acetamide)
2-{4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-ylsulfanyl}-N-(4-fluorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-{4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-ylsulfanyl}-N-(4-fluorophenyl)acetamide
- F0586-0553
- 2-((4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide
- 2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
- 686738-19-2
- AKOS001775661
- 2-{[4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Z57820722
- Acetamide, 2-[[4-[(4-bromophenyl)sulfonyl]-2-(2-furanyl)-5-oxazolyl]thio]-N-(4-fluorophenyl)-
-
- Inchi: 1S/C21H14BrFN2O5S2/c22-13-3-9-16(10-4-13)32(27,28)20-21(30-19(25-20)17-2-1-11-29-17)31-12-18(26)24-15-7-5-14(23)6-8-15/h1-11H,12H2,(H,24,26)
- InChI Key: HLYBIHGQFYANPI-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(F)C=C1)(=O)CSC1OC(C2=CC=CO2)=NC=1S(C1=CC=C(Br)C=C1)(=O)=O
Computed Properties
- Exact Mass: 535.95115g/mol
- Monoisotopic Mass: 535.95115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 739
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 136Ų
Experimental Properties
- Density: 1.71±0.1 g/cm3(Predicted)
- pka: 11.70±0.70(Predicted)
2-{4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-ylsulfanyl}-N-(4-fluorophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0586-0553-2μmol |
2-{[4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide |
686738-19-2 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F0586-0553-5μmol |
2-{[4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide |
686738-19-2 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0586-0553-1mg |
2-{[4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide |
686738-19-2 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F0586-0553-2mg |
2-{[4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide |
686738-19-2 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F0586-0553-3mg |
2-{[4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide |
686738-19-2 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0586-0553-4mg |
2-{[4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide |
686738-19-2 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F0586-0553-5mg |
2-{[4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide |
686738-19-2 | 90%+ | 5mg |
$69.0 | 2023-07-28 |
2-{4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-ylsulfanyl}-N-(4-fluorophenyl)acetamide Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2-{4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-ylsulfanyl}-N-(4-fluorophenyl)acetamide
Compound CAS No 686738-19-2: 2-{4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-ylsulfanyl}-N-(4-fluorophenyl)acetamide
The compound with CAS No 686738-19-2, named 2-{4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-ylsulfanyl}-N-(4-fluorophenyl)acetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. The molecule incorporates several key functional groups, including a sulfonyl group, a furan ring, and an oxazole moiety, which collectively contribute to its distinctive properties.
Recent studies have highlighted the importance of sulfonamide groups in drug design, as they are known to enhance bioavailability and stability. In this compound, the 4-bromobenzenesulfonyl group plays a crucial role in modulating the pharmacokinetic properties of the molecule. Additionally, the presence of a furan ring introduces electronic effects that can influence the molecule's reactivity and selectivity in biological systems.
The oxazole moiety within this compound is another point of interest. Oxazole rings are known for their ability to act as hydrogen bond donors or acceptors, which can significantly impact the molecule's interactions with target proteins. Recent research has demonstrated that such heterocyclic structures can enhance the binding affinity of drugs to their intended targets, making them valuable components in drug design.
One of the most intriguing aspects of this compound is its potential application in targeted drug delivery systems. The combination of its structural features suggests that it could serve as a scaffold for developing drugs with improved specificity and reduced side effects. For instance, the N-(4-fluorophenyl)acetamide group may facilitate selective binding to certain receptors or enzymes, making it a promising candidate for therapeutic interventions.
Moreover, the compound's synthesis represents a significant advancement in organic chemistry. The construction of such a complex molecule requires precise control over multiple reaction steps, including coupling reactions and cyclizations. Researchers have employed innovative strategies to optimize the synthesis process, ensuring high yields and purity levels.
From a biological standpoint, this compound has shown remarkable activity in preliminary assays targeting various disease pathways. For example, studies have indicated that it exhibits potent inhibitory effects on key enzymes involved in inflammatory processes and cancer progression. These findings underscore its potential as a lead compound for developing novel therapeutics.
In terms of structural optimization, ongoing research is focused on modifying specific parts of the molecule to enhance its pharmacodynamic properties further. For instance, substituting certain groups with more bioavailable analogs or introducing additional functional groups could improve its solubility and absorption rates.
The integration of advanced computational tools has also played a pivotal role in understanding this compound's behavior at the molecular level. Molecular docking studies have provided insights into how it interacts with target proteins at atomic resolution, enabling researchers to refine its structure for optimal performance.
In conclusion, CAS No 686738-19-2 represents a cutting-edge advancement in chemical synthesis and drug discovery. Its unique combination of functional groups and promising biological activities positions it as a valuable asset in the development of innovative therapeutic agents.
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